molecular formula C14H16ClNO2 B2523189 Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride CAS No. 133153-69-2

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride

Cat. No. B2523189
M. Wt: 265.74
InChI Key: AGWISLUXYMAHCL-UHFFFAOYSA-N
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Patent
US06028223

Procedure details

A suspension of the product of Step A (2.5 g) in methanol (100 ml) was treated with 4N HCl/dioxane (10 ml). The resulting solution was stirred overnight. The excess solvent was removed under reduced pressure and the semi solid was purified by HPLC (RP--CH3CN/H2O). The solid was dissolved in CH3CN/H2O, treated with 20% aqueous HCl (5 ml) and lyophilized to give methyl β-aminonaphthalene-2-propanoate hydrochloride (1.1 g). MS and 1H-NMR were consistent with the structure.
Name
product
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)C(O)=O.NN=CNC1C=C(C(NCC([NH:24][CH:25]([C:30]2[CH:39]=[CH:38][C:37]3[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=3)[CH:31]=2)[CH2:26][C:27]([OH:29])=[O:28])=O)=O)C=CC=1.[ClH:40].O1CCOCC1>CO>[ClH:40].[NH2:24][CH:25]([C:30]1[CH:39]=[CH:38][C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH:31]=1)[CH2:26][C:27]([O:29][CH3:2])=[O:28] |f:0.1,2.3,5.6|

Inputs

Step One
Name
product
Quantity
2.5 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.NN=CNC=1C=C(C=CC1)C(=O)NCC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the semi solid was purified by HPLC (RP--CH3CN/H2O)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in CH3CN/H2O
ADDITION
Type
ADDITION
Details
treated with 20% aqueous HCl (5 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC(CC(=O)OC)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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